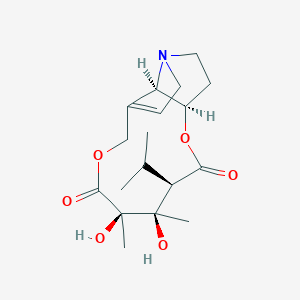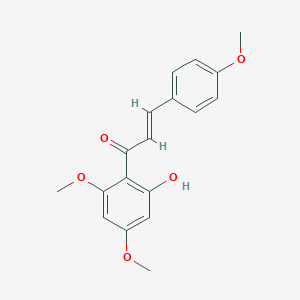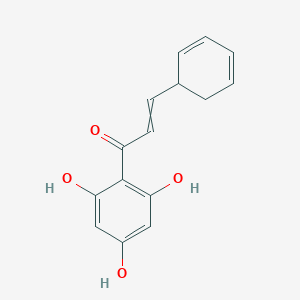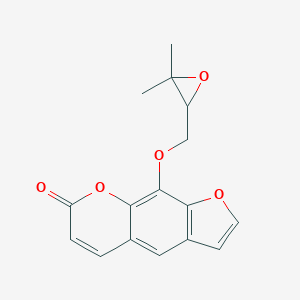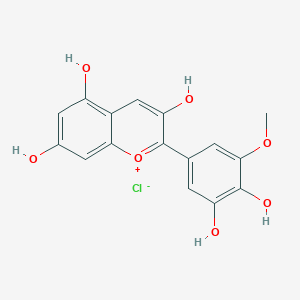
Petunidin chloride
Overview
Description
Petunidin chloride is an O-methylated anthocyanidin derived from delphinidin . It binds with and suppresses the activity of focal adhesion kinase and inhibits platelet-derived growth factor-induced aortic smooth muscle cell migration, which may confer a protective effect against atherosclerosis .
Synthesis Analysis
The synthesis of petunidin, a β-ring 5′-O-methylated derivative of delphinidin, in plants is regulated by structural genes and can be classified into several phases. The initial phase includes conversion of phenylalanine to 4-coumaryl CoA, which is catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) .Molecular Structure Analysis
Petunidin chloride has a molecular formula of C16H13ClO7 . It has a hydroxyl and methyl groups at 3′ and 5′ positions, respectively .Chemical Reactions Analysis
Petunidin chloride is an anthocyanin pigment that contributes to the bluish color in flowers such as the Petunia hybrida and in fruits such as blueberries . It is also known to impart blue-red pigments to flowers, fruits, and red wine .Physical And Chemical Properties Analysis
Petunidin chloride has a molecular weight of 352.72 . It is a solid substance . The compound is unstable in solutions, and freshly prepared solutions are recommended .Scientific Research Applications
Anti-inflammatory Activity
Petunidin chloride has been found to have anti-inflammatory activity . This property could make it useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Research has shown that Petunidin chloride has anticancer activity . It has been used to suppress the proliferation of an HCT116 colon cancer cell line, as well as colon cancer stem cells .
Antioxidant Activity
Petunidin chloride is known for its antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Neuroprotective Activity
Studies have indicated that Petunidin chloride has neuroprotective activity . This means it has the potential to protect nerve cells against damage, degeneration, or impairment of function.
Anti-diabetic Effect
Petunidin chloride has been found to have an anti-diabetic effect . This could make it a valuable tool in managing diabetes.
Anti-obesity Effect
Research has shown that Petunidin chloride has an anti-obesity effect . This could make it useful in weight management strategies.
Photoprotection
Petunidin chloride has been found to offer photoprotection . This means it can protect against damage caused by exposure to light, particularly ultraviolet light.
Anti-osteoporosis Effect
Studies have indicated that Petunidin chloride has an anti-osteoporosis effect . This could make it a valuable tool in the prevention and treatment of osteoporosis.
Mechanism of Action
Target of Action
Petunidin chloride is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources . It belongs to a group of compounds known as anthocyanins, which are a subgroup of a larger group of compounds known as flavonoids
Mode of Action
The mode of action of petunidin chloride involves its interaction with various cellular processes. The compound has been associated with health-promoting effects on many chronic diseases . .
Biochemical Pathways
Petunidin chloride affects various biochemical pathways. It is derived from the 7-hydroxyflavylium cation with additional hydroxyl groups at positions 3 and 5 . The biosynthesis pathway and biotransformation of petunidin chloride involve several steps . .
Pharmacokinetics
The potential bioactivity of petunidin chloride depends on its absorption, metabolism, and excretion in the human body . Petunidin 3-O-glucoside and delphinidin 3-O-glucoside were the only anthocyanins detected in plasma, whereas all anthocyanin glucosides, including mono- and diglucosides, with acetyl and p-coumaroyl moieties of delphinidin, cyanidin, petunidin, peonidin, and malvidin, were present in urine . These properties impact the bioavailability of petunidin chloride.
Result of Action
The molecular and cellular effects of petunidin chloride’s action are associated with its health-promoting effects on many chronic diseases . It has been associated with antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties . .
Future Directions
Petunidin has gained importance in human nutrition due to its health-promoting effects on many chronic diseases . The potential bioactivity of petunidin depends on its absorption, metabolism, and excretion in the human body . Future research may focus on improving the bioavailability of petunidin and exploring its potential health benefits in more depth.
properties
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7.ClH/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16;/h2-6H,1H3,(H4-,17,18,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULMBDNPZCFSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1429-30-7 | |
| Record name | Petunidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Petunidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Petunidin chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PETUNIDIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRK4Q8K2D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the electrochemical behavior of petunidin chloride?
A1: Like other anthocyanins, petunidin chloride displays a complex, pH-dependent electrochemical oxidation process []. Research indicates that all hydroxyl groups in petunidin chloride can be electrochemically oxidized []. This oxidation process involves adsorption and the formation of oxidation products that can block the electrode surface [].
Q2: How does the structure of petunidin chloride relate to other anthocyanins?
A2: Petunidin chloride is structurally similar to delphinidin chloride, differing only by a methyl ether group []. This close relationship has led researchers to explore synthetic pathways for these compounds, including the synthesis of delphinidin chloride 3′-methyl ether, which may be identical to petunidin chloride [].
Q3: What research has been conducted on the glycosides of petunidin chloride?
A3: Scientists have investigated the synthesis of petunidin chloride glucosides []. This research explores the chemical modifications of petunidin chloride and contributes to understanding the diversity and potential applications of anthocyanin derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



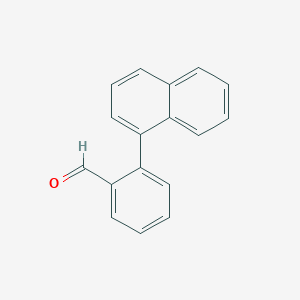



![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)




